molecular formula C19H13Cl2N3O2 B5046494 4-CHLORO-N-[6-(4-CHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE

4-CHLORO-N-[6-(4-CHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE

Cat. No.: B5046494
M. Wt: 386.2 g/mol
InChI Key: YAUIJDXPZDUIDM-UHFFFAOYSA-N
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Description

4-CHLORO-N-[6-(4-CHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring and two chlorobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[6-(4-CHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the reagents used are environmentally benign.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[6-(4-CHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-CHLORO-N-[6-(4-CHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[6-(4-CHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved can vary depending on the specific application, but often include inhibition of key metabolic enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CHLORO-N-[6-(4-CHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE is unique due to its dual chlorobenzamide groups, which may enhance its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from similar compounds and may contribute to its unique properties and applications.

Properties

IUPAC Name

4-chloro-N-[6-[(4-chlorobenzoyl)amino]pyridin-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O2/c20-14-8-4-12(5-9-14)18(25)23-16-2-1-3-17(22-16)24-19(26)13-6-10-15(21)11-7-13/h1-11H,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUIJDXPZDUIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)NC(=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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